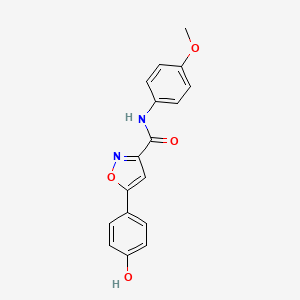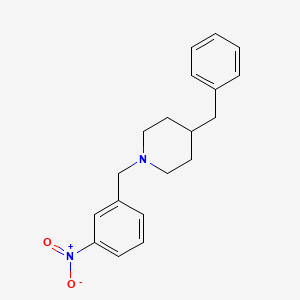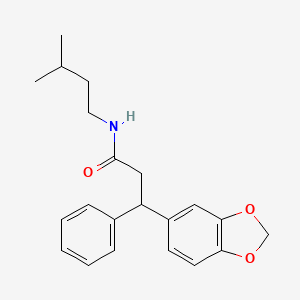
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE) and prevents the activation of the NEDD8 conjugation pathway. MLN4924 has been shown to have antitumor activity in various preclinical models and is currently being investigated as a potential cancer therapy.
Mécanisme D'action
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide selectively inhibits NAE, which is responsible for the activation of the NEDD8 conjugation pathway. This pathway is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of NAE by 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ubiquitin ligases (CRLs) and subsequent degradation of target proteins.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects in preclinical models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a tool compound for studying the NEDD8 conjugation pathway. It is highly selective for NAE and does not inhibit other enzymes involved in protein degradation pathways. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in various preclinical models of cancer and has a favorable safety profile. However, 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Orientations Futures
For research on 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide include optimizing its pharmacokinetic properties, identifying biomarkers of response, and investigating its potential in combination with other cancer therapies. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide may also have potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
Méthodes De Synthèse
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide is synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenylacetic acid to form a chalcone intermediate, which is then cyclized with isoxazolecarboxylic acid to form the final product.
Applications De Recherche Scientifique
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer and has shown promising antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-8-4-12(5-9-14)18-17(21)15-10-16(23-19-15)11-2-6-13(20)7-3-11/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHXOAUMAXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![2,5-difluoro-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B5974296.png)

![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)


![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)

![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)